Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

2-Methyl-2-phenoxypropanoic acid structure
943-45-3 structure
2-Methyl-2-phenoxypropanoic acid
943-45-3
C10H12O3
180.200483322144
MFCD00129939
805305
354334726

2-Methyl-2-phenoxypropanoic acid Properties

Names and Identifiers

    • 2-Methyl-2-phenoxypropanoic acid
    • 2-Methyl-2-phenoxypropionic Acid
    • 2-METHYL-2-PHENOXY-PROPIONIC ACID
    • Propanoic acid,2-methyl-2-phenoxy-
    • 2-Methyl-2-phenoxy-propanoic acid
    • 2-Phenoxy-2,2-dimethyl acetic acid
    • 2-phenoxy-2-methylpropanoic acid
    • 2-phenoxyisobutyric acid
    • dimethylphenoxyacetic acid
    • EINECS 213-402-8
    • Phenoxyisobutyric acid
    • Propionic acid,2-methyl-2-phenoxy
    • fibric acid
    • Acide methyl-2 phenoxy-2 propionique [French]
    • Propionic acid, 2-methyl-2-phenoxy-
    • 6848ST447Q
    • 2-phenoxy-2-methylpropionic acid
    • Acide methyl-2 phenoxy-2 propionique
    • 2-Methyl-2-phenoxypropanoic acid (ACI)
    • Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
    • 2,2-Dimethyl-2-phenoxyacetic acid
    • 2,2-Dimethylphenoxyacetic acid
    • 2-Phenoxyisobutyric acid
    • NSC 34010
    • Phenoxy-α-isobutyric acid
    • 943-45-3
    • DTXSID40241410
    • SY081720
    • AB9782
    • M2984
    • 2-methyl-2-phenoxypropanoicacid
    • W-100199
    • BRN 1947985
    • UNII-6848ST447Q
    • SCHEMBL247466
    • Q27264212
    • BBL013594
    • NSC34010
    • NSC-34010
    • Z640389616
    • NS00040390
    • AKOS000308691
    • DS-18568
    • methyl-2-phenoxypropanoic acid
    • Propanoic acid, 2-methyl-2-phenoxy-
    • ALBB-000881
    • 4-06-00-00646 (Beilstein Handbook Reference)
    • EN300-51263
    • DTXCID40163901
    • MFCD00129939
    • 2-Phenoxyisobutyricacid
    • STK346750
    • +Expand
    • MFCD00129939
    • ILPUOPPYSQEBNJ-UHFFFAOYSA-N
    • 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • O=C(C(C)(C)OC1C=CC=CC=1)O
    • 1947985

Computed Properties

  • 180.07900
  • 1
  • 3
  • 3
  • 180.078644241g/mol
  • 13
  • 181
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 1.92860
  • 46.53000
  • 289.3°C at 760 mmHg
  • 98.0 to 102.0 deg-C

2-Methyl-2-phenoxypropanoic acid Security Information

2-Methyl-2-phenoxypropanoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methyl-2-phenoxypropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00III5-1g
Propanoic acid, 2-methyl-2-phenoxy-
943-45-3 98%(GC)
1g
$33.00 2024-04-19
A2B Chem LLC
AI62989-1g
2-Methyl-2-phenoxy-propionic acid
943-45-3 98%(GC)
1g
$18.00 2024-07-18
Aaron
AR00IIQH-1g
Propanoic acid, 2-methyl-2-phenoxy-
943-45-3 98%
1g
$8.00 2024-07-18
abcr
AB214449-25 g
2-Methyl-2-phenoxypropanoic acid; 95%
943-45-3
25g
€108.00
Ambeed
A292386-100mg
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
100mg
$29.0
Apollo Scientific
OR912365-1g
2-Methyl-2-phenoxy-propanoic acid
943-45-3 98%
1g
£115.00 2023-09-02
Chemenu
CM113071-1g
2-methyl-2-phenoxypropanoic acid
943-45-3 95+%
1g
$133
Enamine
EN300-51263-0.05g
2-methyl-2-phenoxypropanoic acid
943-45-3 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D550007-50g
2-Methyl-2-phenoxypropanoic acid
943-45-3 95%
50g
$590 2022-09-07
TRC
M223655-100mg
2-Methyl-2-phenoxypropanoic Acid
943-45-3
100mg
$ 70.00 2022-06-04

2-Methyl-2-phenoxypropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 26 °C
Reference
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; Huang, Pei-Gang; Sheng, Shou-Ri; Wang, Qiu-Ying; Guo, Lei; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Reference
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; Li, Gang; Zhang, Xing-Guo; Stepan, Antonia F.; Yu, Jin-Quan, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates
Rehman, M. Z.; Kazi, A. A.; Siddiqui, H. L.; Kashmiri, M. A.; Ahmad, V. U., Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt → reflux
1.2 Solvents: Acetone ;  2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides
Meng, Xiangqing; Liang, Xiaomei; Rui, Changhui; Fan, Xianlin; Wang, Daoquan, Nongyaoxue Xuebao, 2003, 5(2), 33-39

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Reference
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; Tang, Chunlei; Han, Yaodan; Guo, Ruzhou; Qian, Hai; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Reference
Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists.
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; Zhong, Xingxing; Ye, Yayu; Li, Xiangwei; Cong, Hengjiang; et al, Chemical Science, 2022, 13(21), 6316-6321

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, rt → reflux
1.2 Solvents: Acetone ;  3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols
St. Onge, Brent; Green, James R., Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR)
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Synthetic Circuit 16

Reaction Conditions
Reference
Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation
Segurado, Manuel A. P.; Reis, Joao Carlos R.; Gomes de Oliveira, Jaime D.; Kabilan, Senthamaraikannan; Shanthi, Manohar, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

Synthetic Circuit 17

Reaction Conditions
Reference
Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals
Witczak, Magdalena; Kwiecien, Halina, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis of plafibride and its pharmacological activities
Xie, Yinong; Xu, Mingxia; Zhou, Guochuan; Yang, Zhengwan; Xiong, Chaomin, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

Synthetic Circuit 19

Reaction Conditions
Reference
Sulfamates as antiglaucoma agents
, United States, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Preparation of sulfamate esters for use against arthritis and osteoporosis
, European Patent Organization, , ,

2-Methyl-2-phenoxypropanoic acid Raw materials

2-Methyl-2-phenoxypropanoic acid Preparation Products

2-Methyl-2-phenoxypropanoic acid Suppliers

Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:943-45-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com

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